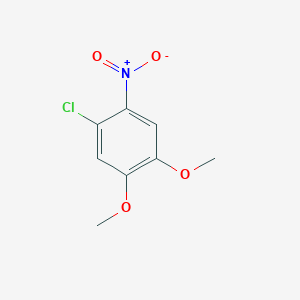

1-Chloro-4,5-dimethoxy-2-nitrobenzene

Description

Overview of Substituted Nitroaromatic Compounds in Chemical Research

Nitroaromatic compounds, organic molecules featuring one or more nitro groups (–NO₂) attached to an aromatic ring, represent one of the most significant classes of industrial chemicals. nih.gov The vast majority are produced synthetically through nitration reactions, where a nitronium ion (NO₂⁺) is introduced to an aromatic substrate via electrophilic substitution. nih.gov The nitro group is characterized by its potent electron-withdrawing nature, which profoundly influences the chemical properties of the aromatic ring. scielo.brwikipedia.org

These compounds serve as fundamental building blocks and intermediates in a wide array of synthetic applications. nih.gov Substituted nitrobenzenes are crucial starting materials for producing a diverse range of products, including dyes, pesticides, and pharmaceuticals. nih.govscielo.brnih.gov For instance, chloronitrobenzenes are used as feedstocks for analgesics and in the production of azo and sulfur dyes. nih.govnih.gov The versatility of nitroaromatic compounds stems from the reactivity of the nitro group itself, which can be reduced to form amines (R-NH₂), a cornerstone transformation in organic synthesis for creating more complex molecules. wikipedia.orgnih.gov

Significance of Electron-Donating Methoxy (B1213986) Groups and Electron-Withdrawing Nitro/Chloro Substituents in Aromatic Systems

The reactivity of a substituted benzene (B151609) ring is dictated by the electronic properties of its substituents, which can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com These effects, which modulate the electron density of the aromatic ring, are transmitted through two primary mechanisms: the inductive effect (polarization of σ bonds) and the resonance effect (delocalization of π electrons). numberanalytics.comminia.edu.eg

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group primarily through resonance. vaia.com The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π system, increasing the electron density, particularly at the ortho and para positions. libretexts.orglibretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. vaia.comlibretexts.org While oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant for second-period elements like oxygen. minia.edu.eg

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. scielo.brvaia.com It deactivates the aromatic ring towards electrophilic attack by strongly withdrawing electron density through both inductive and resonance effects. wikipedia.orgminia.edu.eg This reduced electron density makes the ring less attractive to incoming electrophiles. vaia.com Conversely, this property makes the ring susceptible to nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a suitable leaving group. wikipedia.orgchegg.com

In a molecule like 1-Chloro-4,5-dimethoxy-2-nitrobenzene, these competing and complementary effects create a unique electronic landscape that governs its reactivity and potential for synthetic utility.

Positional Isomerism and its Impact on Reactivity Profiles within the Chlorodimethoxynitrobenzene Class

Positional isomerism plays a critical role in determining the chemical behavior of polysubstituted aromatic compounds. Within the chlorodimethoxynitrobenzene class, simply changing the location of the substituents on the benzene ring can drastically alter the molecule's reactivity. The interplay between the directing effects of the methoxy, chloro, and nitro groups is key.

For example, comparing This compound with its isomer 1-Chloro-2,5-dimethoxy-4-nitrobenzene reveals significant differences in their expected reactivity towards nucleophilic aromatic substitution.

| Feature | This compound | 1-Chloro-2,5-dimethoxy-4-nitrobenzene |

| Structure | The nitro group is ortho to the chlorine atom. | The nitro group is para to the chlorine atom. |

| CAS Number | 3899-65-8 epa.gov | 6940-53-0 chemicalbook.com |

| Reactivity | The ortho nitro group can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at the chlorine-bearing carbon. | The para nitro group also provides strong stabilization for the Meisenheimer complex intermediate through resonance. |

In nucleophilic aromatic substitution, the reaction is greatly facilitated when a strong electron-withdrawing group, like a nitro group, is positioned ortho or para to the leaving group (in this case, chlorine). wikipedia.orgchegg.com This positioning allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction. chegg.com Therefore, both isomers are activated for nucleophilic displacement of the chlorine atom. However, the reactivity of an isomer like 1-chloro-3,5-dimethoxy-2-nitrobenzene (B1620422) would be different, as the nitro group is not in a position to directly stabilize a nucleophilic attack at the chloro-substituted carbon through resonance. This demonstrates how isomerism directly impacts the synthetic pathways for which these compounds can be utilized.

Research Gaps and Prospective Investigations for this compound

A review of the available scientific literature reveals a significant research gap concerning the chemical compound this compound. While its existence is confirmed through chemical supplier databases and it is assigned a CAS number (3899-65-8), detailed studies on its synthesis, reactivity, and applications are not extensively documented. epa.govlookchem.com The available information is largely limited to basic physical and chemical properties.

Identified Research Gaps:

Synthetic Applications: There is a lack of published research exploring the use of this compound as a precursor or intermediate in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or novel materials.

Mechanistic Studies: Detailed mechanistic studies of its reactions, particularly nucleophilic aromatic substitution reactions, have not been reported. Quantifying its reactivity relative to its isomers would provide valuable insight for synthetic chemists.

Biological Activity: While many nitroaromatic compounds are studied for their biological effects, there is no readily available information on the biological screening of this compound.

Prospective Investigations: Given the functional groups present on the molecule, several avenues of research are promising.

Heterocyclic Synthesis: The compound could serve as a valuable building block for synthesizing substituted benzimidazoles, phenothiazines, or other heterocyclic systems, which are common motifs in pharmacologically active compounds. nih.gov

Development of Novel Derivatives: The activated chlorine atom is a prime site for nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, thiols, azides), leading to a library of new derivatives for further study. The reduction of the nitro group to an amine would provide another reactive site for derivatization.

Comparative Reactivity Studies: A systematic study comparing the reaction rates and product outcomes of this compound with its various positional isomers under identical conditions would provide a deeper understanding of structure-reactivity relationships in this class of compounds.

Chemical Properties of this compound

The following table summarizes the known properties of the target compound.

| Property | Value | Source(s) |

| CAS Number | 3899-65-8 | epa.govlookchem.comchemicalbook.com |

| Molecular Formula | C₈H₈ClNO₄ | lookchem.com |

| Molecular Weight | 217.6 g/mol | lookchem.com |

| IUPAC Name | This compound | |

| Boiling Point | 336.3 °C at 760 mmHg | lookchem.com |

| Density | 1.349 g/cm³ | lookchem.com |

| Flash Point | 157.2 °C | lookchem.com |

| Refractive Index | 1.545 | lookchem.com |

Properties

IUPAC Name |

1-chloro-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPADFRBFGBIDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488592 | |

| Record name | 1-Chloro-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3899-65-8 | |

| Record name | 1-Chloro-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Chloro 4,5 Dimethoxy 2 Nitrobenzene

Strategies for Regioselective Introduction of Chloro, Methoxy (B1213986), and Nitro Groups on Benzene (B151609) Core

The relative positions of the substituents on the 1-Chloro-4,5-dimethoxy-2-nitrobenzene molecule—a chloro group at C1, a nitro group at C2, and two methoxy groups at C4 and C5—necessitate careful planning of the synthetic sequence. The electronic properties of these groups dictate the reactivity and orientation of subsequent substitutions. Methoxy groups are activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. The chlorine atom is deactivating but ortho-, para-directing. youtube.comwikipedia.org

Electrophilic Aromatic Substitution (EAS) Pathways for Nitration and Halogenation

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmsu.edu In the context of synthesizing this compound, EAS is crucial for introducing the nitro and chloro moieties.

Nitration: The introduction of the nitro group (–NO₂) is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). organicchemistrytutor.comlibretexts.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. organicchemistrytutor.com When starting with a substituted benzene, the existing groups direct the position of nitration. For instance, the nitration of 1,4-dimethoxybenzene (B90301) derivatives is influenced by the powerful para-directing effect of the methoxy groups. mdpi.com

Halogenation: Direct chlorination of the benzene ring involves an electrophile such as molecular chlorine (Cl₂) activated by a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orgorganicchemistrytutor.com The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that can attack the electron-rich aromatic ring. organicchemistrytutor.com

The order of these substitution reactions is critical for achieving the desired regiochemistry. A plausible EAS-based synthesis of this compound could start from 1,2-dimethoxybenzene (B1683551) (veratrole). Nitration of veratrole would likely yield 1,2-dimethoxy-4-nitrobenzene due to the directing effects of the two methoxy groups. Subsequent chlorination would then need to be directed to the position ortho to one methoxy group and meta to the other, a position also influenced by the meta-directing nitro group.

| Reaction Type | Typical Reagents | Active Electrophile | Role in Synthesis |

|---|---|---|---|

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Introduces the C2-nitro group. |

| Halogenation (Chlorination) | Cl₂ + FeCl₃ or AlCl₃ | Chloronium ion (Cl⁺) | Introduces the C1-chloro group. |

Nucleophilic Aromatic Substitution (SNAr) as a Synthetic Approach

Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway, particularly for aromatic rings bearing strong electron-withdrawing groups. libretexts.orgmdpi.com This mechanism is fundamentally different from EAS and involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. mdpi.comjuniperpublishers.com

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For an SNAr reaction to be effective, the aromatic ring must be rendered electron-deficient, typically by the presence of one or more powerful electron-withdrawing groups (like –NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgmdpi.com

A potential SNAr route to this compound could involve a precursor like 1,2-dichloro-4-nitrobenzene. The nitro group at C4 would activate both chlorine atoms at C1 and C2 for nucleophilic attack. A controlled reaction with a methoxide (B1231860) source (e.g., sodium methoxide) could potentially replace the chlorine at C2 with a methoxy group, followed by a second methoxylation. However, controlling the regioselectivity of such sequential substitutions can be challenging. The reactivity of o-chloro- and p-chloronitrobenzene isomers with nucleophiles like hydroxide (B78521) has been studied, highlighting the importance of the substituent positions. researchgate.net

| Key Requirement | Mechanism Steps | Potential Application |

|---|---|---|

| Strong electron-withdrawing group (e.g., NO₂) ortho/para to leaving group. | 1. Nucleophilic addition to form a Meisenheimer complex. 2. Elimination of the leaving group to restore aromaticity. | Reaction of a di-chloro nitrobenzene (B124822) precursor with sodium methoxide to introduce the methoxy groups. |

Decarboxylative Halogenation Reactions for Selective Chlorination

Decarboxylative halogenation provides a strategic method for introducing a halogen atom by replacing a carboxyl group. nih.govacs.org This transformation, often referred to as a halodecarboxylation reaction, involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide. nih.govacs.org This approach is particularly valuable when direct electrophilic halogenation is either not regioselective or inefficient due to the electronic nature of the substrate.

The classic example is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids with bromine. pku.edu.cn Modern variations have been developed that are more practical and may use different reagents and catalysts. osti.gov For aromatic carboxylic acids, the reaction's success can be influenced by other substituents on the ring. For instance, electron-poor aromatic acids, such as those with nitro substituents, have been shown to undergo decarboxylative bromination in good yields. acs.org This suggests that a similar decarboxylative chlorination would be a feasible strategy.

Precursor Compounds and Starting Material Transformations

The choice of starting material is paramount in designing an efficient synthesis. The following subsections detail specific precursors used to generate this compound.

Utilization of 4,5-Dimethoxy-2-nitrobenzoic Acid in Synthesis

The use of 4,5-dimethoxy-2-nitrobenzoic acid as a direct precursor exemplifies the application of the decarboxylative halogenation strategy discussed previously. acs.orgrsc.org This compound already contains the required dimethoxy and nitro functionalities in the correct positions (C4, C5, and C2, respectively).

The synthesis is completed by replacing the carboxylic acid group at the C1 position with a chlorine atom. This transformation can be achieved using various chlorodecarboxylation protocols. Research has demonstrated that aryl carboxylic acids can be converted to aryl halides via photoredox or copper catalysis, providing a modern, unified approach to halodecarboxylation. osti.gov This specific transformation provides a highly regioselective final step, avoiding potential isomer formation that can plague multi-step EAS sequences on a highly substituted ring.

Derivation from Related Nitrobenzene Analogues

The synthesis can also commence from other related nitrobenzene analogues, which are then chemically modified to achieve the target structure. For example, the synthesis of the related compound 1-fluoro-2,5-dimethoxy-4-nitrobenzene was achieved by the direct nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com A similar approach could be envisioned starting with 1-chloro-2,5-dimethoxybenzene.

Another strategy involves starting with a simpler, commercially available nitroaromatic compound. For instance, the synthesis of 1-chloro-2-methyl-4-nitrobenzene has been reported starting from 4-chloroaniline (B138754), which is first oxidized to 4-nitrochlorobenzene and then alkylated. researchgate.netmdpi.com While this involves different substituents, the synthetic logic of building complexity onto a simpler aromatic framework is applicable. A hypothetical route could start with a compound like 1,2-dichloro-4-nitrobenzene, where sequential SNAr reactions with sodium methoxide could be employed to install the two methoxy groups, though regioselectivity would be a primary concern.

| Precursor Compound | Key Transformation Step | Synthetic Strategy |

|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzoic Acid | Decarboxylative Chlorination | Direct and highly regioselective installation of the chloro group. osti.govrsc.org |

| 1,2-Dimethoxybenzene (Veratrole) | Nitration followed by Chlorination | Multi-step Electrophilic Aromatic Substitution. |

| 1,2-Dichloro-4-nitrobenzene | Double Nucleophilic Aromatic Substitution | Installation of methoxy groups via SNAr, with potential regioselectivity challenges. libretexts.orgmdpi.com |

Reaction Conditions, Catalysis, and Process Efficiency

The introduction of a nitro group onto the aromatic ring of 4-chloroveratrole is a highly exothermic reaction that requires precise control to achieve high yield and regioselectivity, minimizing the formation of unwanted isomers and byproducts.

The choice of solvent or reaction medium is critical in the nitration of activated aromatic rings like 4-chloroveratrole. The solvent not only facilitates the mixing of reactants but also helps to moderate the reaction rate and dissipate heat.

For highly reactive substrates such as dimethoxybenzenes, the nitration can often be too vigorous, leading to side reactions including polynitration and oxidative degradation. mdma.chstmarys-ca.edu A common industrial and laboratory practice is to use the strong acid catalyst, such as sulfuric acid, as the reaction medium itself. masterorganicchemistry.com This provides a homogeneous environment and the necessary acidity to generate the active electrophile.

Alternatively, co-solvents can be employed to modulate the reaction. Acetic acid is sometimes used as a solvent, which can lead to different reaction kinetics and potentially improved selectivity. mdma.ch The polarity of the solvent system is a key factor; highly polar environments can stabilize the reaction intermediates, but for very active substrates, a less polar medium might be chosen to temper reactivity. The competition between nitration and oxidative demethylation to form nitro-quinones can be influenced by the solvent system and the concentration of nitric acid. mdma.ch

Table 1: Comparison of Potential Solvent Systems for Nitration of Activated Arenes

| Solvent System | Role & Characteristics | Potential Impact on Yield and Purity |

| Concentrated H₂SO₄ | Acts as both catalyst and solvent; highly acidic medium. | Promotes efficient generation of the nitronium ion, but the high reactivity can lead to byproducts if not carefully controlled. |

| Acetic Acid | Co-solvent with H₂SO₄/HNO₃. | Can moderate the reaction's vigor compared to pure sulfuric acid, potentially improving selectivity and reducing oxidation. mdma.ch |

| Inert Organic Solvents (e.g., Dichloromethane) | Used in specific nitrating systems (e.g., with nitronium salts). | Offers better temperature control and can minimize acid-catalyzed side reactions, but may require more specialized nitrating agents. researchgate.net |

This table is generated based on general principles of aromatic nitration and may require empirical validation for the specific synthesis of this compound.

The quintessential method for aromatic nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid". masterorganicchemistry.com In this system, sulfuric acid acts as the catalyst, protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

The directing effects of the substituents on the starting material, 4-chloroveratrole, determine the position of nitration. The two methoxy groups are strong activating, ortho-para directing groups, while the chlorine atom is a weak deactivating, ortho-para director. The substitution pattern is overwhelmingly dictated by the most powerful activating groups—the methoxy groups. masterorganicchemistry.com This results in the selective nitration at the position ortho to one of the methoxy groups, leading to the desired this compound (more systematically named 1,2-dimethoxy-4-chloro-5-nitrobenzene).

The stoichiometry of the reagents must be carefully controlled. An excess of nitric acid or an overly potent nitrating medium can result in the formation of dinitrated products. mdma.chstmarys-ca.edu Typically, a slight molar excess of nitric acid relative to the aromatic substrate is used to ensure complete conversion.

Modern research also explores greener catalytic systems to avoid the use of large quantities of sulfuric acid. These include solid acid catalysts and heteropolyacid ionic liquids, which can offer high catalytic activity, easier separation, and the potential for recycling. google.com

Table 2: Overview of Nitrating Agent Systems

| Catalyst/Reagent System | Active Electrophile | Characteristics |

| HNO₃ / H₂SO₄ (Mixed Acid) | NO₂⁺ (Nitronium ion) | The standard, highly effective industrial and lab method. masterorganicchemistry.com |

| HNO₃ in Acetic Anhydride | Acetyl Nitrate (B79036) | A potent nitrating agent, useful for certain substrates. |

| Nitronium Salts (e.g., NO₂BF₄) | NO₂⁺ (Nitronium ion) | Pre-formed nitronium source, used in inert organic solvents. |

| Heteropolyacid Ionic Liquids / HNO₃ | NO₂⁺ (Nitronium ion) | "Green" alternative to sulfuric acid, potentially recyclable and less corrosive. google.com |

This table is generated based on established chemical principles and may require empirical validation for the specific synthesis of this compound.

Temperature is arguably the most critical parameter to control during nitration. These reactions are notoriously exothermic, and a runaway reaction can lead to a decrease in selectivity, an increase in dangerous oxidative side-products, and a significant safety hazard. soton.ac.uk

In a laboratory setting, the reaction is typically performed in an ice bath to maintain a low temperature, often between 0 °C and 10 °C. mdpi.com The nitrating agent is added slowly and dropwise to a solution of the substrate to allow for the efficient dissipation of the heat generated.

On an industrial scale, precise temperature control is paramount. Large-scale reactors are equipped with sophisticated cooling systems, such as internal cooling coils or external jackets through which a cooling medium is circulated. google.com Continuous flow reactors are also being developed for nitration processes, as their high surface-area-to-volume ratio allows for superior heat exchange and temperature control, enabling safer reactions even at elevated temperatures compared to batch processes. soton.ac.uk The reaction is typically carried out at atmospheric pressure, as pressure does not significantly influence the kinetics of this liquid-phase reaction.

Advanced Purification and Isolation Techniques for High-Purity Compound Acquisition

Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and various side products. Achieving high purity requires multi-step purification protocols. An initial workup often involves quenching the reaction mixture in ice water, followed by neutralization and extraction. Further purification is accomplished through chromatography and crystallization.

Chromatographic techniques are indispensable for separating the target compound from structurally similar isomers and impurities.

Flash Column Chromatography is a common and effective method. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, the mobile phase, is then passed through the column. Separation occurs based on the differential adsorption of the components to the silica. Less polar compounds travel through the column more quickly, while more polar compounds are retained longer. For nitroaromatic compounds, a gradient elution using a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often employed. The polarity of the mobile phase is gradually increased to elute the components one by one.

Thin Layer Chromatography (TLC) is used as a rapid analytical tool to monitor the progress of the reaction and to determine the optimal solvent system for the flash column separation. scribd.com High-Performance Liquid Chromatography (HPLC) can be used for final purity analysis of the isolated compound.

Table 3: Illustrative Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (Gradient) | Preparative separation of the target compound from impurities. |

| Thin Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate (Various Ratios) | Reaction monitoring and method development for column chromatography. scribd.com |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Acetonitrile/Water | Final purity assessment of the isolated product. |

This table is generated based on standard practices for the purification of nitroaromatic compounds and may require empirical validation for the specific purification of this compound.

Crystallization is the primary method for obtaining the final product in a highly pure, solid form. The crude or chromatographically purified solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is crucial. An ideal solvent will dissolve the compound completely when hot but poorly when cold. Common solvents for the recrystallization of nitroaromatic compounds include ethanol, methanol, chloroform, or solvent mixtures like ethyl acetate/hexane. researchgate.netrsc.org The purity of the resulting crystals can be confirmed by measuring their melting point, which should be sharp and match the literature value for the pure substance. In some industrial processes, initial purification may involve washing the crude product with alkaline solutions, such as aqueous ammonia (B1221849) or caustic soda, to remove acidic impurities like nitrophenols that may have formed. google.com

Table 4: Potential Solvents for Recrystallization

| Solvent | Rationale for Use |

| Ethanol | Good solvency for many aromatic compounds at high temperatures, with reduced solubility upon cooling. rsc.org |

| Methanol | Similar properties to ethanol, may offer different solubility characteristics. |

| Ethyl Acetate / Hexane | A two-solvent system where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar solvent (hexane) is added to induce crystallization. rsc.org |

| Chloroform | A solvent in which some nitroaromatics show good solubility for crystallization. researchgate.net |

This table is generated based on common laboratory practices and may require empirical validation for the specific purification of this compound.

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 4,5 Dimethoxy 2 Nitrobenzene

Electronic and Steric Influences of Substituents on Aromatic Reactivity

The benzene (B151609) ring of 1-Chloro-4,5-dimethoxy-2-nitrobenzene is substituted with three different groups, each exerting a distinct electronic influence that modifies the ring's electron density and susceptibility to attack.

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | 2 | Strong Electron-Withdrawing (-I, -M) | Deactivates the ring, making it more electrophilic. |

| Methoxy (B1213986) (-OCH₃) | 4, 5 | Strong Electron-Donating (+M > -I) | Activates the ring, increasing electron density, especially at ortho/para positions. |

The nitro group (-NO₂) at position 2 is a powerful electron-withdrawing group. This effect stems from two primary mechanisms: the inductive effect (-I) and the mesomeric or resonance effect (-M). The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond (inductive effect). vaia.comlibretexts.org Furthermore, the nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms through resonance, which is particularly effective when the nitro group is positioned ortho or para to a reaction site. youtube.com This withdrawal of electron density significantly deactivates the aromatic ring towards electrophilic attack but, crucially, makes the ring electron-deficient and thus highly susceptible to nucleophilic attack. quora.com The positive charge on the nitrogen atom in the nitro group's resonance structures further enhances its electron-withdrawing capacity. youtube.comminia.edu.eg

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aryl halides, such as this compound, that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution. libretexts.org This reaction proceeds through a specific mechanism known as the addition-elimination pathway. The presence of the nitro group ortho to the chlorine atom is critical for activating the ring toward this type of reaction. libretexts.orgyoutube.com

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. libretexts.orglibretexts.org This intermediate is known as a Meisenheimer complex.

Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled from the intermediate. nih.gov

The rate and regioselectivity of SNAr reactions are highly dependent on the nature and position of the substituents on the aromatic ring. For nucleophilic attack to occur, the ring must be electron-poor. The nitro group at the ortho position (C2) to the chlorine atom at C1 strongly activates this position for nucleophilic attack by stabilizing the negative charge of the intermediate through resonance. libretexts.orgchegg.com The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a very stable configuration. youtube.com

Kinetic studies on related substituted 1-chloro-2-nitrobenzenes show that the reaction rates are significantly influenced by the electronic effects of other substituents on the ring. rsc.org Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups may slow it down. In this compound, the electron-donating methoxy groups at positions 4 and 5 would be expected to decrease the rate of nucleophilic substitution compared to a molecule like 1-chloro-2,4-dinitrobenzene (B32670), as they increase the electron density of the ring, making it less electrophilic. However, the reaction still proceeds because the powerful activating effect of the ortho-nitro group is sufficient to enable the displacement of the chlorine atom by a nucleophile. libretexts.org The displacement of chlorine is favored over the methoxy groups, as halides are better leaving groups in SNAr reactions.

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution

| Compound | Substituent Position Relative to Leaving Group | Activating/Deactivating Influence | Expected Reactivity |

|---|---|---|---|

| 1-Chloro-4-nitrobenzene (B41953) | Para | Activating | Reactive towards SNAr. chegg.com |

| 1-Chloro-3-nitrobenzene | Meta | Weakly Activating | Less reactive than ortho/para isomers. libretexts.orgchegg.com |

| 1-Chloro-2-nitrobenzene | Ortho | Strongly Activating | Highly reactive towards SNAr. libretexts.org |

A key feature of the SNAr mechanism is the formation of a distinct intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com This complex is a negatively charged, non-aromatic cyclohexadienyl anion formed when the nucleophile adds to the aromatic ring. libretexts.org

For this compound, the attack of a nucleophile (Nu⁻) at C1 leads to the formation of a Meisenheimer complex. The stability of this intermediate is paramount to the success of the reaction. The negative charge in the Meisenheimer complex is delocalized across the pi-system of the ring and, most importantly, onto the ortho-nitro group. The resonance structures show that the charge can be accommodated by the carbons at positions 2, 4, and 6, as well as the nitro group itself. The stabilization provided by the nitro group lowers the activation energy for the formation of the Meisenheimer complex, making the reaction feasible. youtube.com Without such an electron-withdrawing group in the ortho or para position, this intermediate would be too high in energy to form, and the SNAr reaction would not proceed under normal conditions. libretexts.orglibretexts.org Following its formation, the complex rearomatizes by expelling the chloride ion, yielding the final substitution product.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 1-chloro-2,4-dinitrobenzene |

| 1-Chloro-4-nitrobenzene |

| 1-Chloro-3-nitrobenzene |

| 1-Chloro-2-nitrobenzene |

Competition Between Addition-Elimination and Radical Mechanisms

While specific studies detailing the competition between addition-elimination and radical mechanisms for this compound are not extensively documented in the provided search results, the reactivity of related chloronitrobenzene compounds provides valuable insights. Aromatic substitution reactions can proceed through different pathways, and the operative mechanism is often influenced by the reaction conditions and the nature of the substituents. msu.edu

In many cases, nucleophilic aromatic substitution (SNAr) on chloronitrobenzenes proceeds via an addition-elimination mechanism. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex). For instance, the reaction of 1-chloro-4-nitrobenzene with sodium hydroxide (B78521) is known to proceed through such a pathway. guidechem.com

However, under certain conditions, radical mechanisms can compete with or even dominate the addition-elimination pathway. For example, in some biological or photochemical reactions, radical intermediates could be involved. While not directly addressing this compound, research on related compounds like aryl carboxylic acids has shown that radical synthetic equivalents can be involved in halogenation reactions mediated by metal catalysts. lookchem.com The presence of methoxy groups, which are electron-donating, could potentially influence the stability of radical intermediates, but detailed studies on this specific compound are needed to fully elucidate the competitive landscape between these two mechanisms.

Reductive Transformations of the Nitro Group

The nitro group of this compound is a key functional group that readily undergoes reduction to an amino group, opening up a wide array of synthetic possibilities.

The reduction of the nitro group in chloronitroaromatic compounds to form the corresponding aniline (B41778) is a fundamental transformation. This is often the initial step in the synthesis of more complex molecules. For instance, in the biodegradation of 1-chloro-4-nitrobenzene, the complete reduction of the nitro group to form 4-chloroaniline (B138754) is a recognized pathway. nih.gov Similarly, Pseudomonas sp. strain CBS3 has been observed to convert various nitroaromatic compounds to their corresponding amino derivatives under aerobic conditions. researchgate.net

Following the reduction to 4,5-dimethoxy-2-nitroaniline, the newly formed amino group can participate in a variety of subsequent reactions. These can include diazotization followed by substitution, acylation to form amides, and condensation reactions to build more complex heterocyclic structures. The amino group, being an activating group, also influences the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. Various catalysts, such as palladium, platinum, or nickel, are typically employed in the presence of hydrogen gas. While specific catalytic hydrogenation studies for this compound were not detailed in the provided search results, this method is a standard procedure for the reduction of nitroarenes.

Alternative reduction methods are also available and can offer advantages in terms of selectivity and reaction conditions. These can include the use of metals in acidic media (e.g., tin or iron in hydrochloric acid) or transfer hydrogenation using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst. In some biological systems, the reduction of the nitro group can proceed through a hydroxylamino intermediate, which can then undergo rearrangement. nih.gov For example, under anaerobic conditions, the bacterium LW1 transforms 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol, indicating a partial reduction of the nitro group followed by a Bamberger rearrangement. nih.gov

Electrophilic Reactions and Derivatization Strategies

The benzene ring of this compound, although substituted, can still undergo electrophilic aromatic substitution, allowing for further functionalization. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The methoxy groups themselves are generally stable under many reaction conditions. However, under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI), ether cleavage can occur to yield the corresponding phenols. This would transform the dimethoxy compound into a dihydroxy derivative, which could then be further functionalized at the hydroxyl groups.

Electrophilic substitution reactions on the aromatic ring of this compound will be directed by the existing substituents. The two methoxy groups are ortho, para-directing and activating, while the chloro and nitro groups are ortho, para-directing (for the chloro group) and meta-directing (for the nitro group) but deactivating. msu.educhemguide.co.uk

The combined effect of these groups will determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The positions ortho and para to the activating methoxy groups are the most likely sites for electrophilic attack, provided steric hindrance is not a major issue. For example, in the nitration of 2-fluoro-1,4-dimethoxybenzene, the incoming nitro group is directed to the position para to the fluoro group and ortho to a methoxy group. mdpi.com This indicates the strong directing influence of the existing substituents. Careful consideration of the electronic and steric effects of all substituents is necessary to predict the outcome of electrophilic substitution on this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Chloro 4,5 Dimethoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's connectivity and stereochemistry can be constructed. For 1-Chloro-4,5-dimethoxy-2-nitrobenzene, with its substituted benzene (B151609) ring, NMR provides unambiguous evidence for the placement of each substituent.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for two aromatic protons and two methoxy (B1213986) groups. The substitution pattern on the benzene ring—with substituents at positions 1, 2, 4, and 5—leaves two isolated aromatic protons at positions 3 and 6.

Aromatic Protons: The proton at the C-3 position is adjacent to the strongly electron-withdrawing nitro group (NO₂) and the chloro (Cl) group. The proton at the C-6 position is situated between the two electron-donating methoxy (OCH₃) groups. Consequently, the proton at C-3 is expected to appear at a significantly downfield chemical shift compared to the proton at C-6. As these protons are not adjacent to any other protons, they will both appear as singlets (s), with no spin-spin coupling observed between them.

Methoxy Protons: The two methoxy groups at positions C-4 and C-5 are in different electronic environments. However, their chemical shifts are expected to be very similar, likely appearing as two distinct singlets, each integrating to three protons. A high-resolution instrument would be required to resolve them. For comparison, the methoxy protons in the related compound 1,4-dimethoxy-2-nitrobenzene (B146714) appear at 3.91 ppm and 3.81 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.5 - 7.8 | Singlet (s) | 1H |

| H-6 | ~7.0 - 7.2 | Singlet (s) | 1H |

| 4-OCH₃ | ~3.9 - 4.0 | Singlet (s) | 3H |

| 5-OCH₃ | ~3.9 - 4.0 | Singlet (s) | 3H |

The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxy groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the attached substituents.

Substituted Aromatic Carbons: The carbons directly bonded to substituents (C-1, C-2, C-4, C-5) will have their chemical shifts significantly altered. The carbon bearing the nitro group (C-2) is expected to be strongly deshielded (downfield shift), as is the carbon bearing the chloro group (C-1). Conversely, the carbons attached to the electron-donating methoxy groups (C-4 and C-5) will be shielded (upfield shift) relative to unsubstituted benzene.

Unsubstituted Aromatic Carbons: The two carbons bearing hydrogen atoms (C-3 and C-6) will also have distinct chemical shifts reflecting their local electronic environments.

Methoxy Carbons: The two methoxy carbons will appear in the typical region for sp³-hybridized carbons bonded to oxygen, generally between 55 and 65 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | ~120 - 125 |

| C-2 (C-NO₂) | ~140 - 145 |

| C-3 (C-H) | ~110 - 115 |

| C-4 (C-OCH₃) | ~150 - 155 |

| C-5 (C-OCH₃) | ~148 - 153 |

| C-6 (C-H) | ~105 - 110 |

| 4-OCH₃ | ~56 - 57 |

| 5-OCH₃ | ~56 - 57 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sigmaaldrich.com In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-3 and H-6) as they are not coupled to each other, confirming their isolated nature on the ring. sigmaaldrich.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show cross-peaks connecting the C-3 signal in the ¹³C dimension to the H-3 signal in the ¹H dimension, and similarly for C-6 and H-6. It would also definitively link the methoxy proton signals to their corresponding methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations would include:

The methoxy protons (4-OCH₃) showing a correlation to the C-4 carbon.

The methoxy protons (5-OCH₃) showing a correlation to the C-5 carbon.

The aromatic proton H-3 showing correlations to C-1, C-2, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, and C-5. These long-range correlations provide unequivocal proof of the substitution pattern by linking specific protons to neighboring carbons across the ring, confirming the relative positions of the chloro, nitro, and dimethoxy groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₈H₈ClNO₄. nih.gov The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, which is a definitive indicator for the presence of a single chlorine atom.

The theoretical exact mass of the most abundant isotope (³⁵Cl) is 217.0142. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

In Electron Ionization (EI) Mass Spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing these fragments helps to confirm the presence of specific functional groups. For this compound, the following fragmentation pathways are predicted:

Loss of a Nitro Group: A common fragmentation for nitroaromatics is the loss of NO₂ (46 Da), which would result in a fragment ion at m/z 171.

Loss of a Methyl Radical: Cleavage of a methyl group (CH₃, 15 Da) from one of the methoxy substituents is a typical pathway, leading to a fragment at m/z 202. This can be followed by the loss of carbon monoxide (CO).

Loss of a Chloro Radical: Loss of the chlorine atom (Cl, 35 Da) would produce a fragment at m/z 182.

Loss of a Methoxy Radical: Cleavage of a methoxy group (OCH₃, 31 Da) could also occur.

The fragmentation pattern of the related compound 1,2-Dimethoxy-4-nitrobenzene shows a strong molecular ion peak at m/z 183 and significant fragments corresponding to the loss of NO₂ and other parts of the methoxy groups, supporting these predicted pathways.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Characteristic Absorption Bands for Nitro, Methoxy, and Halogen Functional Groups

The vibrational spectrum of this compound is dominated by the strong absorptions of the nitro (NO₂) group. Due to the high polarity of the N-O bonds, these vibrations are typically intense in the infrared spectrum. spectroscopyonline.com When attached to an aromatic ring, the nitro group exhibits two primary stretching vibrations: an asymmetrical stretch and a symmetrical stretch. orgchemboulder.com The asymmetrical (ν_as) N-O stretching band is typically found in the range of 1550–1475 cm⁻¹, while the symmetrical (ν_s) N-O stretch appears at a lower wavenumber, between 1360–1290 cm⁻¹. orgchemboulder.comresearchgate.net A weaker scissor bending vibration can also be identified in the 890–835 cm⁻¹ region. spectroscopyonline.com In Raman spectra, the symmetric NO₂ stretching vibration is also prominent. researchgate.net

The two methoxy (-OCH₃) groups contribute their own characteristic vibrations. These include C-H stretching modes of the methyl group, typically observed in the 2905-3000 cm⁻¹ (asymmetric) and 2860-2900 cm⁻¹ (symmetric) regions. materialsciencejournal.org Additionally, the C-O stretching vibrations of the aryl ether linkage are significant and usually appear as strong bands in the FT-IR spectrum.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectrum |

| Nitro (Ar-NO₂) | Asymmetric Stretch (ν_as) | 1550–1475 | IR (Strong) |

| Nitro (Ar-NO₂) | Symmetric Stretch (ν_s) | 1360–1290 | IR (Strong), Raman |

| Nitro (Ar-NO₂) | Scissoring Bend | 890–835 | IR (Medium) |

| Methoxy (-OCH₃) | Asymmetric C-H Stretch | 2905–3000 | IR/Raman |

| Methoxy (-OCH₃) | Symmetric C-H Stretch | 2860–2900 | IR/Raman |

| Halogen (Ar-Cl) | C-Cl Stretch | 400–800 | IR/Raman (Variable) |

Analysis of Aromatic Ring Vibrations and Fingerprint Region

The vibrations of the benzene ring itself provide a "fingerprint" for the substitution pattern. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the ring (ν_C=C) appear in the 1400–1625 cm⁻¹ region. scirp.org These bands can be of variable intensity and are useful for confirming the aromatic nature of the compound.

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations, including in-plane and out-of-plane bending of the C-H bonds and ring deformation modes, occur. materialsciencejournal.org The specific pattern of bands in this region is unique to the molecule's precise structure, including the positions of its substituents. For substituted benzenes, ring breathing modes around 1000 cm⁻¹ and C-C-C deformation modes near 650 cm⁻¹ are characteristic. nih.gov The presence of multiple substituents, as in this compound, leads to a complex but highly specific pattern that allows for unambiguous identification when compared against a reference spectrum.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the transitions between electronic energy levels. The spectrum is influenced by the chromophoric nitro group and the auxochromic methoxy and chloro groups attached to the benzene ring.

Identification of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of nitroaromatic compounds is shaped by the conjugation between the electron-withdrawing nitro group and the π-system of the benzene ring. rsc.org For nitrobenzene (B124822), typical spectra show weak bands corresponding to n→π* transitions and more intense bands from π→π* transitions. acs.orgnih.gov

In this compound, the electronic structure is further modulated. The methoxy groups act as electron-donating groups (auxochromes), pushing electron density into the ring, while the nitro group strongly withdraws it. This push-pull system extends the conjugation, which typically results in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths compared to unsubstituted nitrobenzene. The chlorine atom also acts as an auxochrome through its lone pairs, further influencing the energy of the electronic transitions. The primary electronic transitions observed are typically the π→π* transitions of the conjugated aromatic system and the n→π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group. acs.orglanl.gov

Interactive Table: Expected Electronic Transitions

| Transition Type | Description | Expected Wavelength Region |

| π→π | Excitation from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, high intensity (e.g., 200-300 nm) |

| n→π | Excitation of a non-bonding electron (from NO₂) to a π antibonding orbital. | Longer wavelength, low intensity (e.g., >300 nm) |

Solvatochromic Studies on Absorption Maxima

Solvatochromism is the change in the position of absorption maxima (λ_max) with a change in solvent polarity. wikipedia.org This phenomenon is expected for this compound due to the significant change in dipole moment between its ground and excited states, a common feature in nitroaromatic compounds. lookchem.comresearchgate.net

The π→π* excited state often possesses a more polar, charge-transfer character than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. wikipedia.orgacs.org This would result in a bathochromic (red) shift in the absorption maximum as the solvent polarity increases. Conversely, a hypsochromic (blue) shift might be observed for n→π* transitions in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding. wikipedia.org By measuring the UV-Vis spectrum in a series of solvents with varying dielectric constants (e.g., hexane (B92381), dichloromethane, ethanol, water), the nature of the electronic transitions and the charge distribution in the excited state can be further elucidated.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound is not detailed in the provided search results, analysis of closely related structures, such as 1-chloro-2-methyl-4-nitrobenzene, allows for a robust prediction of its key structural features. researchgate.net

An X-ray analysis would be expected to reveal that the benzene ring is largely planar. However, due to steric hindrance between the substituents, particularly the ortho-positioned nitro group, some atoms may deviate slightly from the mean plane of the ring. The nitro group itself might be slightly twisted out of the plane of the benzene ring. researchgate.net

The crystal packing would likely be stabilized by a combination of weak intermolecular forces. These could include C-H···O hydrogen bonds between the hydrogen atoms of the methoxy groups or the aromatic ring and the oxygen atoms of the nitro group on an adjacent molecule. researchgate.net Furthermore, π-π stacking interactions between the electron-rich aromatic rings of neighboring molecules are also a common stabilizing force in the crystal lattice of such compounds. researchgate.netmdpi.com The precise unit cell dimensions, space group, and atomic coordinates would be determined, providing a complete picture of the molecule's solid-state conformation and packing arrangement.

Determination of Molecular Conformation and Geometry

A definitive experimental determination of the molecular conformation and geometry of this compound through methods such as single-crystal X-ray crystallography has not been reported in the accessible scientific literature. Consequently, precise data on bond lengths, bond angles, and dihedral angles for this specific molecule are not available.

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H...O hydrogen bonds, halogen bonds)

Due to the absence of crystallographic data for this compound, a detailed analysis of its intermolecular interactions in the solid state cannot be provided. Information regarding the presence, geometry, and strength of potential π-π stacking, C-H...O hydrogen bonds, or halogen bonds is not available.

Computational and Theoretical Chemistry Investigations of 1 Chloro 4,5 Dimethoxy 2 Nitrobenzene

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation. However, for a multi-electron system like 1-Chloro-4,5-dimethoxy-2-nitrobenzene, exact solutions are not feasible. Therefore, various approximation methods are employed to gain insight into its molecular behavior.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. scirp.org Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. A common and effective approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. orientjchem.org

For a molecule like this compound, the first step in a computational study is geometry optimization. This process systematically adjusts the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable structure. The calculations are typically performed with a basis set, such as 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used to build the molecular orbitals. niscpr.res.inresearchgate.net Once the optimized geometry is obtained, a wide range of electronic properties, including orbital energies and charge distribution, can be reliably calculated. inpressco.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. scirp.org The foundational ab initio method is the Hartree-Fock (HF) approximation, which provides a qualitative understanding of molecular structure and orbitals. tandfonline.comq-chem.com While useful, the HF method does not fully account for electron correlation—the way electrons interact and avoid each other—which can be critical for quantitative accuracy. aip.org

To achieve higher accuracy, more sophisticated ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are employed. These methods provide a more rigorous treatment of electron correlation but come with a significantly higher computational cost. acs.org They are often used to benchmark the results obtained from more computationally efficient methods like DFT, ensuring the chosen functional and basis set are appropriate for the chemical system under investigation.

Prediction and Analysis of Molecular Properties

With an optimized molecular geometry, computational methods can predict a variety of properties that describe the molecule's reactivity, polarity, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). taylorandfrancis.com

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the substituents on the benzene (B151609) ring significantly influence the FMOs. The strongly electron-withdrawing nitro group (NO₂) is expected to lower the energy of both the HOMO and LUMO and localize the LUMO's electron density, enhancing the molecule's electrophilic character. researchgate.netrsc.org Conversely, the electron-donating methoxy (B1213986) groups (OCH₃) would raise the energy of the HOMO, increasing the molecule's nucleophilic potential at specific sites. rsc.org The chlorine atom also acts as an electron-withdrawing group through induction. The interplay of these effects determines the final energies and spatial distributions of the HOMO and LUMO, pinpointing the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Difference between LUMO and HOMO energies; an indicator of molecular stability and reactivity. |

Note: The values in the table are representative estimates based on studies of similar substituted nitrobenzenes and are not from a specific calculation on the title compound.

The Molecular Electrostatic Potential (ESP) map is a powerful visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It projects the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential regions: red signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. chegg.com Green and yellow areas are relatively neutral.

In this compound, the ESP map would be expected to show a significant region of negative potential (red) around the highly electronegative oxygen atoms of the nitro group, identifying this as the primary site for interaction with electrophiles. The oxygen atoms of the methoxy groups would also show negative potential. In contrast, regions of positive potential (blue) would likely be located around the hydrogen atoms of the methyl groups and near the electron-deficient aromatic ring, particularly influenced by the nitro group. researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (μ) | ~4-6 Debye | Indicates the overall polarity of the molecule, affecting intermolecular forces and solubility. |

| Molecular Polarizability (α) | Calculated Value | Measures the deformability of the electron cloud in an electric field. |

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic properties of molecules. For this compound, theoretical simulations of its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can offer deep insights into its structural and electronic characteristics. These computational predictions are often validated by comparing them with experimental data, which helps in refining the theoretical models and ensuring their accuracy.

Theoretical Vibrational Spectra Prediction (IR, Raman) for Comparison with Experimental Data

The vibrational spectra of a molecule are determined by the different modes of vibration of its atoms. Theoretical prediction of these spectra is a valuable tool for assigning the bands observed in experimental Infrared (IR) and Raman spectroscopy. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose.

While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology can be understood from studies on analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670). nih.gov In such studies, the molecular geometry is first optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). Following optimization, the vibrational frequencies and intensities are calculated. The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, the calculated frequencies are typically multiplied by a scaling factor, which leads to excellent agreement between the theoretical and experimental spectra. researchgate.net

The results from these calculations allow for a detailed assignment of the vibrational modes, including stretching, bending, and torsional motions of the various functional groups (C-H, C-Cl, C-O, NO₂, and the benzene ring).

Table 1: Example of Experimental vs. Scaled Theoretical Vibrational Frequencies for an Analogous Compound (1-chloro-2,4-dinitrobenzene) researchgate.net This table illustrates the typical comparison performed in such studies. Data is for a related, not the title, compound.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |

| 1335 | - | 1304 | C-H in-plane bending |

| 1166 | - | 1152 | C-H in-plane bending |

| 966 | 960 | 960 | C-H out-of-plane bending |

| 872 | 875 | 876 | C-H out-of-plane bending |

| 843 | 842 | 849 | C-H out-of-plane bending |

| 827 | - | 831 | C-H out-of-plane bending |

| 770 | 771 | 762 | C-H out-of-plane bending |

Data derived from a study on 1-chloro-2,4-dinitrobenzene using the B3LYP/6-311G(d,p) level of theory. researchgate.net

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. researchgate.net

For this compound, a GIAO calculation would predict the chemical shifts for the two aromatic protons, the protons of the two methoxy groups, and the eight carbon atoms in the molecule. These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus. By comparing the calculated shifts with experimental values, one can confirm the structural assignment. While direct computational data for the title compound is limited, experimental data for closely related structures like 1-fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com and 1,4-dimethoxy-2-nitrobenzene (B146714) chemicalbook.com provide a basis for what to expect.

Table 2: Experimental ¹H and ¹³C NMR Data for Structurally Similar Compounds This data provides a reference for the expected chemical shifts for this compound.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

| 1-fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com | ¹H | 7.62 | d, J = 8.0 Hz |

| ¹H | 7.37 | d, J = 12.0 Hz | |

| ¹H | 3.96 | s | |

| ¹H | 3.93 | s | |

| ¹³C | 151.2, 149.2, 142.3, 131.0, 110.2, 105.8, 57.4, 57.1 | - | |

| 1,4-dimethoxy-2-nitrobenzene chemicalbook.com | ¹H | 7.378 | d, J = 2.6 Hz |

| ¹H | 7.11 | dd, J = 9.1, 2.6 Hz | |

| ¹H | 7.05 | d, J = 9.1 Hz | |

| ¹H | 3.914 | s | |

| ¹H | 3.812 | s |

s = singlet, d = doublet, dd = doublet of doublets

Simulation of UV-Vis Absorption Spectra and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate UV-Vis absorption spectra. These calculations provide information about the excitation energies (which correspond to the absorption maxima, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands).

A computational study of this compound would involve calculating the energies of various excited electronic states. arxiv.org The analysis of the molecular orbitals involved in these transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the electronic excitations, such as π → π* or n → π* transitions. For nitroaromatic compounds, charge-transfer transitions involving the nitro group and the benzene ring are common. arxiv.org These simulations are crucial for understanding the photophysical properties of the compound. For instance, studies on liquid nitrobenzene (B124822) have utilized advanced methods to probe the interplay between electronic dynamics and molecular motion following photoexcitation. arxiv.org

Mechanistic Pathway Studies through Computational Modeling

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and predict the structures of intermediates and products. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, several reaction types could be investigated using computational modeling:

Electrophilic Aromatic Substitution: The benzene ring of the title compound can undergo further substitution. Computational models can predict the most likely site of attack by an electrophile. The directing effects of the existing substituents (chloro, two methoxy groups, and a nitro group) can be quantified by calculating the activation energy barriers for substitution at each available position on the ring. Studies on similar molecules show that the nitro group is a deactivating meta-director, while methoxy groups are activating ortho, para-directors, and the chloro group is a deactivating ortho, para-director. mdpi.com Computational modeling can resolve the outcome of these competing effects.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the ring towards nucleophilic attack, potentially leading to the displacement of the chlorine atom. Quantum chemical calculations can model the reaction pathway for such a substitution, including the formation of the Meisenheimer complex intermediate.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. Computational studies can elucidate the mechanism of this reduction, whether by catalytic hydrogenation or with chemical reducing agents. This involves modeling the interaction of the molecule with the catalyst surface or the reducing agent and calculating the energy profile for the multi-step transformation from the nitro group to the amine.

These computational investigations provide fundamental insights that can guide the design of new synthetic routes and help in understanding the reactivity and potential applications of this compound.

Advanced Applications and Utilization As a Synthetic Synthon

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

1-Chloro-4,5-dimethoxy-2-nitrobenzene serves as a valuable intermediate in the multi-step synthesis of elaborate organic molecules. The reactivity of the compound is dictated by its distinct functional groups: the electron-withdrawing nitro group, the displaceable chloro substituent, and the electron-donating methoxy (B1213986) groups. This arrangement allows for a range of chemical transformations to be performed selectively. The nitro group activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening pathways to a different set of reactions. This controlled, stepwise reactivity makes it a useful precursor in the synthesis of pharmaceuticals and agrochemicals, where complex, highly substituted aromatic cores are often required. Its utility is demonstrated in its potential to be converted into various scaffolds, as detailed in the following sections.

Precursor for Nitrogen-Containing Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of fused nitrogenous heterocycles, which are prominent motifs in medicinal chemistry.

While direct condensation is not feasible, this compound is a strategic precursor for substituted benzimidazoles. The synthesis of the benzimidazole (B57391) core typically requires an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) to be condensed with aldehydes or carboxylic acids. nih.govrsc.orgresearchgate.net The starting material can be converted into the necessary 4,5-dimethoxy-1,2-phenylenediamine scaffold through a two-step process:

Reduction of the Nitro Group: The 2-nitro group is reduced to a 2-amino group, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This yields 2-chloro-4,5-dimethoxyaniline.

Formation of the Diamine: The resulting aniline (B41778) can then be subjected to nucleophilic substitution, where the chloro group is replaced by an amino group (via amination) to form the target o-phenylenediamine.

Once the 4,5-dimethoxy-1,2-phenylenediamine is formed, it can be cyclized with various electrophiles to produce a library of benzimidazole derivatives. This approach is analogous to the synthesis of 5-nitro benzimidazoles, which starts from the commercially available 4-nitro-1,2-phenylenediamine. scholarsresearchlibrary.com

Table 1: General Synthetic Scheme for Benzimidazoles from the Titled Compound

| Step | Reactant | Key Transformation | Intermediate/Product | General Conditions |

| 1 | This compound | Nitro group reduction | 2-Chloro-4,5-dimethoxyaniline | SnCl₂/HCl or H₂/Pd-C |

| 2 | 2-Chloro-4,5-dimethoxyaniline | Amination | 4,5-Dimethoxy-1,2-phenylenediamine | Ammonia (B1221849) or amine source, catalyst |

| 3 | 4,5-Dimethoxy-1,2-phenylenediamine | Condensation/Cyclization | 5,6-Dimethoxybenzimidazole derivative | Aldehyde or Carboxylic Acid derivative |

Quinazolines and their derivatives are a major class of compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects. nih.govekb.eg The synthesis of the quinazoline (B50416) ring system often relies on precursors derived from anthranilic acid (2-aminobenzoic acid) or other appropriately substituted anilines. researchgate.net this compound can be chemically elaborated to form such precursors. For instance, the chloro group can be converted to a nitrile (CN) via nucleophilic substitution, followed by hydrolysis to a carboxylic acid. Subsequent reduction of the nitro group would yield a dimethoxy-substituted anthranilic acid, a key building block for quinazolinones. Alternatively, reduction of the nitro group first, followed by manipulation of the chloro group, provides a substituted aniline ready for cyclization with a one-carbon source like formamide (B127407) to build the quinazoline core. researchgate.net This versatility allows for the generation of quinazoline scaffolds with specific substitution patterns relevant for therapeutic applications. nih.gov

The use of this compound as a direct precursor for the synthesis of aziridines or other three-membered nitrogen-containing rings is not extensively documented in scientific literature. The synthesis of such rings typically involves different classes of starting materials and reaction pathways.

Development of Functionalized Aromatic Scaffolds for Medicinal and Agrochemical Research

The true value of this compound in research lies in its role as a foundational scaffold. By leveraging its functional groups, chemists can construct more complex, functionalized aromatic systems for medicinal and agrochemical screening. Its ability to serve as a precursor to benzimidazoles and quinazolines is particularly significant, as these heterocycles are considered "privileged structures" in drug discovery, appearing in numerous approved drugs. nih.govnih.gov The dimethoxy substitution pattern is also found in many natural products and biologically active molecules, potentially enhancing the pharmacokinetic properties of the resulting compounds. Therefore, this starting material provides an accessible entry point to libraries of compounds for structure-activity relationship (SAR) studies in the pursuit of new therapeutic and agrochemical agents.

Integration into Photochemical Protecting/Caging Group Design (e.g., Dimethoxy-nitrobenzyl derivatives)